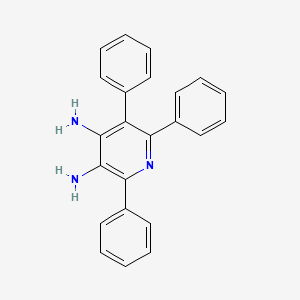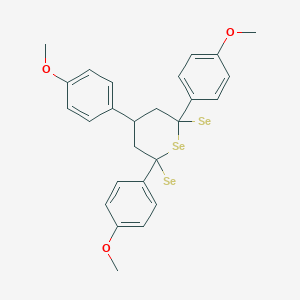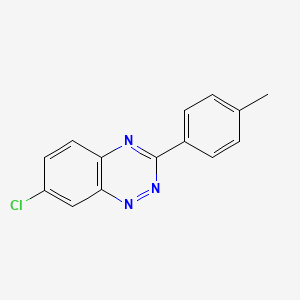![molecular formula C9H16N2O6S B14409796 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid CAS No. 82177-90-0](/img/structure/B14409796.png)
4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid is a compound with the chemical formula C₉H₁₆N₂O₆S. It belongs to a group of stereoisomers and is known for its unique structure, which includes both amino and carboxyethyl groups attached to a sulfanyl methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid typically involves the reaction of L-glutamic acid with a sulfanyl methyl group donor under specific conditions. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds to form thiol groups.
Substitution: The amino and carboxyethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide-linked dimers, while reduction can yield free thiol groups .
Aplicaciones Científicas De Investigación
4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its therapeutic potential in treating certain diseases.
Mecanismo De Acción
The mechanism of action of 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
L-Glutamic acid: Shares the glutamic acid backbone but lacks the sulfanyl methyl group.
Cysteine: Contains a thiol group but lacks the glutamic acid structure.
Methionine: Contains a sulfanyl group but has a different overall structure.
Uniqueness: 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid is unique due to its combination of amino, carboxyethyl, and sulfanyl methyl groups. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research .
Propiedades
Número CAS |
82177-90-0 |
|---|---|
Fórmula molecular |
C9H16N2O6S |
Peso molecular |
280.30 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-[(2-amino-2-carboxyethyl)sulfanylmethyl]pentanedioic acid |
InChI |
InChI=1S/C9H16N2O6S/c10-5(8(14)15)1-4(7(12)13)2-18-3-6(11)9(16)17/h4-6H,1-3,10-11H2,(H,12,13)(H,14,15)(H,16,17)/t4?,5-,6?/m0/s1 |
Clave InChI |
NPLBUHHVMKUZHK-XRVVJQKQSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N)C(CSCC(C(=O)O)N)C(=O)O |
SMILES canónico |
C(C(CSCC(C(=O)O)N)C(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


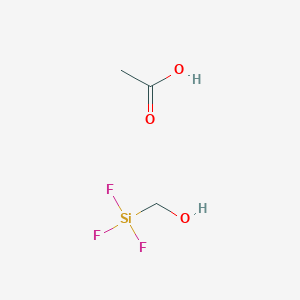

![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate](/img/structure/B14409733.png)
![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)
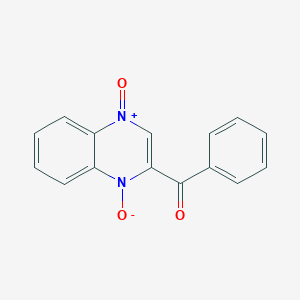
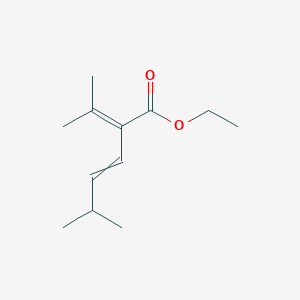
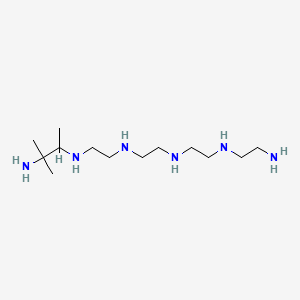
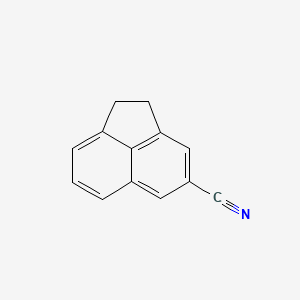
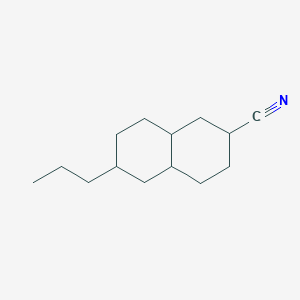
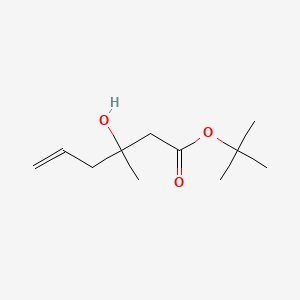
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester](/img/structure/B14409813.png)
